molecular formula C16H11Br2NO3 B2571374 5-Bromo-3-(2-(4-bromophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one CAS No. 300802-19-1

5-Bromo-3-(2-(4-bromophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one

Cat. No. B2571374
CAS RN: 300802-19-1
M. Wt: 425.076
InChI Key: ZOUHQPKZAMRILQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-(4-bromophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, also known as BRD-7880, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. It is a member of the indolinone family of compounds, which are known to exhibit a range of biological activities.

Scientific Research Applications

Antioxidant Properties

Bromophenols, similar in structure to 5-Bromo-3-(2-(4-bromophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, have been studied for their antioxidant properties. For example, bromophenols isolated from the red algae Vertebrata lanosa showed potent antioxidant effects in biochemical assays, indicating their potential as natural antioxidants (Olsen et al., 2013). Similarly, bromophenols from the marine red alga Rhodomela confervoides exhibited significant free radical scavenging activity, suggesting their role in preventing oxidative deterioration of food (Li et al., 2011).

Enzyme Inhibition

The synthesis of bromophenol derivatives has shown effective inhibition of enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds have exhibited inhibitory effects comparable to clinical enzyme inhibitors, indicating their therapeutic potential in related disorders (Bayrak et al., 2017).

Corrosion Inhibition

Studies on 8-Hydroxyquinoline derivatives, structurally related to this compound, have shown their efficacy in inhibiting corrosion in metals. This includes their use in protecting steel surfaces in acidic environments, which could have practical applications in industrial settings (Rbaa et al., 2018).

Drug Synthesis and Pharmacology

The compound has relevance in the synthesis of various pharmacologically active agents. For instance, derivatives of indolin-2-ones have been used in the development of anti-HIV-1 agents, showcasing their importance in the realm of medicinal chemistry and drug development (Chander et al., 2018).

properties

IUPAC Name

5-bromo-3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO3/c17-10-3-1-9(2-4-10)14(20)8-16(22)12-7-11(18)5-6-13(12)19-15(16)21/h1-7,22H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUHQPKZAMRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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